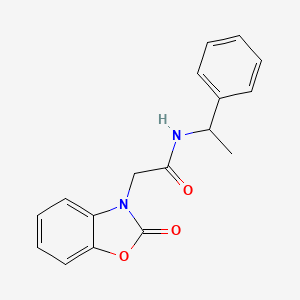![molecular formula C16H27ClN2O2 B4402417 1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4402417.png)
1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride
Übersicht
Beschreibung
1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride, also known as Prazosin hydrochloride, is a medication that is primarily used to treat high blood pressure and symptoms of an enlarged prostate. However, it has also been found to have potential applications in scientific research due to its unique properties and mechanism of action. In
Wirkmechanismus
1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride hydrochloride selectively blocks alpha-1 adrenergic receptors, which are found in various tissues such as blood vessels, prostate gland, and urinary bladder. By blocking these receptors, this compound hydrochloride causes relaxation of smooth muscle in blood vessels, leading to vasodilation and a decrease in blood pressure. It also relaxes smooth muscle in the prostate gland and urinary bladder, which helps to relieve symptoms of an enlarged prostate.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have various biochemical and physiological effects. It has been found to decrease peripheral vascular resistance and blood pressure, increase urine flow rate, and decrease symptoms of an enlarged prostate. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride hydrochloride in lab experiments is its specificity for alpha-1 adrenergic receptors. This allows researchers to selectively manipulate these receptors without affecting other receptors or pathways. However, one limitation of using this compound hydrochloride is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride hydrochloride in scientific research. One area of interest is the role of alpha-1 adrenergic receptors in the development and progression of cardiovascular diseases such as hypertension and heart failure. Another area of interest is the potential use of this compound hydrochloride in the treatment of prostate cancer, as alpha-1 adrenergic receptors have been found to play a role in the growth and progression of prostate cancer cells. Additionally, the development of new alpha-1 adrenergic receptor antagonists with improved pharmacokinetic properties may lead to new applications for this class of drugs in scientific research.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine hydrochloride hydrochloride has been found to have potential applications in scientific research due to its ability to selectively block alpha-1 adrenergic receptors. This property has been utilized in various studies to investigate the role of alpha-1 adrenergic receptors in different physiological and pathological conditions. For example, this compound hydrochloride has been used to study the effects of alpha-1 adrenergic receptor blockade on blood pressure regulation, renal function, and cardiac function.
Eigenschaften
IUPAC Name |
1-methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-13-19-15-6-4-5-7-16(15)20-14-12-18-10-8-17(2)9-11-18;/h4-7H,3,8-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZROLZATMWKRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid](/img/structure/B4402337.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4402339.png)
![1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402344.png)
![1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4402348.png)
![N~2~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4402358.png)
![2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402364.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4402390.png)
![2-{[3-(methylsulfonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4402396.png)
![2-[4-(acetylamino)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4402400.png)


![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B4402413.png)
